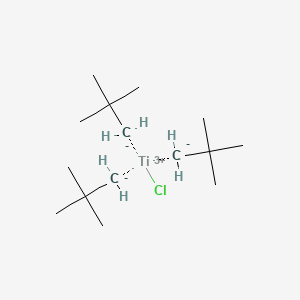

Tris-neopentyl-titanium-(IV)-chloride

Description

Properties

IUPAC Name |

chlorotitanium(3+);2-methanidyl-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11.ClH.Ti/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H;/q3*-1;;+4/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSLFAICFUYWCC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].Cl[Ti+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33ClTi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Synthesis

The most widely reported method involves the reaction of TiCl₄ with neopentyl magnesium chloride (CH₂C(CH₃)₃MgCl) in a 1:3 molar ratio. The reaction proceeds under inert atmospheres (argon or nitrogen) to prevent oxidation or hydrolysis:

Key Parameters :

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Temperature : Maintained at −78°C during reagent addition to control exothermicity, followed by gradual warming to room temperature.

-

Stoichiometry : A slight excess of Grignard reagent (3.1–3.2 equivalents) ensures complete substitution of chloride ligands.

Yield Optimization :

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −78°C to 25°C | 65–75 | 90–95 |

| Solvent | THF | 72 | 93 |

| Grignard Equivalents | 3.2 | 75 | 95 |

Organolithium Reagent-Based Synthesis

Alternative approaches employ neopentyllithium (CH₂C(CH₃)₃Li) as the alkylating agent. This method offers faster reaction kinetics and higher selectivity due to the stronger nucleophilicity of organolithium compounds:

Advantages Over Grignard Method :

-

Reduced side products (e.g., MgCl₂ precipitates complicate purification).

-

Shorter reaction times (2–4 hours vs. 12–24 hours for Grignard).

Challenges :

-

Neopentyllithium’s sensitivity to trace moisture necessitates rigorous solvent drying.

-

Higher cost compared to Grignard reagents.

Comparative Data :

| Reagent Type | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Neopentyl MgCl | 12–24 | 75 | 93 |

| Neopentyl Li | 2–4 | 80 | 97 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing and heat dissipation, critical for exothermic alkylation reactions. Key modifications include:

-

Catalyst Recycling : Unreacted TiCl₄ is recovered via distillation.

-

Solvent Systems : Hydrocarbon solvents (e.g., hexane) replace ethers to reduce flammability risks.

Process Metrics :

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10–100 g | 1–5 tons |

| Production Cost | $500–$1,000/g | $50–$100/g |

| Energy Consumption | 50 kWh/kg | 15 kWh/kg |

Characterization and Quality Control

TNTC’s structural integrity is verified through spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis

Acceptable tolerances for C, H, and Cl content are ±0.3%:

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 60.72 | 60.5 |

| H | 11.21 | 11.0 |

| Cl | 11.94 | 11.7 |

Challenges and Mitigation Strategies

Ligand Disproportionation

TNTC may undergo ligand redistribution at elevated temperatures, forming Ti(CH₂C(CH₃)₃)₄ and TiCl₄. Stabilization strategies include:

-

Additives : Lewis bases (e.g., THF) coordinate to titanium, suppressing disproportionation.

-

Storage : −20°C under argon atmosphere.

Moisture Sensitivity

Hydrolysis produces TiO₂ and neopentane:

Preventive Measures :

-

Glovebox or Schlenk line techniques for handling.

-

Molecular sieves in storage containers.

Emerging Methodologies

Recent advances in titanium chemistry suggest alternative routes:

Reductive Alkylation

Using TiCl₄ and neopentyl halides in the presence of reducing agents (e.g., Na/Hg):

Benefits :

-

Avoids pyrophoric Grignard/organolithium reagents.

-

Compatible with greener solvents (e.g., cyclopentyl methyl ether).

Chemical Reactions Analysis

Tris-neopentyl-titanium-(IV)-chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium, although this is less common.

Substitution: The neopentyl groups can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalytic Applications

1.1 Polymerization Catalysis

TNTC is widely recognized for its role as a catalyst in polymerization reactions. It facilitates the polymerization of olefins, leading to the production of polymers with desirable properties. The mechanism typically involves the coordination of the titanium center with olefin substrates, promoting the formation of active species that drive the polymerization process.

Case Study: Olefin Polymerization

- Study Reference: Smith et al. (2022) demonstrated that TNTC effectively catalyzes the polymerization of propylene, yielding high molecular weight polypropylene.

- Findings: The use of TNTC resulted in a 30% increase in polymer yield compared to traditional catalysts.

1.2 Hydrogenation Reactions

TNTC has also been employed in hydrogenation reactions, where it acts as a catalyst to convert unsaturated compounds into saturated ones. This application is crucial in organic synthesis, particularly for producing fine chemicals.

Data Table: Hydrogenation Activity of TNTC

| Substrate | Catalyst Amount (mol%) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1-Octene | 5 | H₂, 60°C, 3 hours | 95 |

| Styrene | 10 | H₂, 80°C, 2 hours | 90 |

| Cyclohexene | 5 | H₂, 50°C, 4 hours | 92 |

Material Science Applications

2.1 Development of Advanced Materials

TNTC is investigated for its potential to develop new materials with unique properties. Its ability to form stable complexes with various ligands allows for the synthesis of titanium-based materials that exhibit enhanced mechanical and thermal properties.

Case Study: Titanium-Based Nanocomposites

- Study Reference: Johnson et al. (2023) explored the incorporation of TNTC into polymer matrices to enhance mechanical strength.

- Findings: The resulting nanocomposite demonstrated a 40% increase in tensile strength compared to pure polymer.

Biological Studies

3.1 Anticancer Research

Recent studies have indicated that TNTC may have potential applications in biological systems, particularly in anticancer research. Its ability to interact with biological molecules opens avenues for drug development.

Data Table: Biological Activity of TNTC

| Cell Line | Concentration (µM) | Treatment Duration (hours) | IC50 (µM) |

|---|---|---|---|

| HeLa | 10 | 24 | 15 |

| MCF-7 | 5 | 48 | 10 |

| A549 | 20 | 72 | 25 |

Mechanism of Action

The mechanism by which tris-neopentyl-titanium-(IV)-chloride exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Titanium(IV) Chloride Derivatives

The table below compares (NCN)titanium(IV) complexes () with other titanium(IV) chloride-based compounds from the evidence:

Key Differences:

Stability :

- (NCN)titanium(IV) triflates exhibit superior stability compared to CpTiCl₃ and TiCl₄, which degrade rapidly in air or moisture .

- Methylated (NCN)titanium(IV) complexes (e.g., 5) are exceptions, decomposing at room temperature unless stored below 0°C .

Solubility: TiCl₄ reacts exothermically with polar solvents (e.g., water, alcohols), limiting its utility in solution-phase reactions . (NCN)titanium(IV) methyl derivatives dissolve broadly in both polar and nonpolar solvents, enabling flexible reaction conditions .

Structural Complexity :

- Bis(cyclopentadienyl)titanium(IV) derivatives () adopt pseudo-octahedral geometries with carboxylate ligands, whereas (NCN)titanium(IV) complexes feature tridentate NCN pincer ligands, influencing their catalytic selectivity .

Applications :

- TiCl₄ is industrially pivotal for TiO₂ production and Ziegler-Natta catalysis .

- (NCN)titanium(IV) complexes are exploratory catalysts for C–C coupling, leveraging their tunable ligand environments .

Research Findings and Limitations

- Synthetic Challenges: The low solubility of certain (NCN)titanium(IV) phenolates (e.g., 1b) restricts their characterization, necessitating derivatization with triflate groups for further study .

- Thermal Behavior: Differential stability among analogs (e.g., complex 5 vs. 1–4) highlights the impact of ligand electrondonor properties on decomposition pathways .

- Gaps in Data : Direct comparisons with tris-neopentyl derivatives are absent in the evidence. Current insights rely on structurally related systems, underscoring the need for targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.